methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- Position 3: A methyl group, contributing to steric effects and lipophilicity.
- Position 6: A thiophen-2-yl substituent, likely influencing π-π stacking interactions in biological targets.
- Position 4: A methyl carboxylate ester, offering a handle for further derivatization or hydrolysis to a bioactive carboxylic acid.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXSVZMUFXZCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways. This can have downstream effects on various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
Related compounds have been evaluated in tier 1 dmpk assays and have shown improved metabolic stability over prototypical urea-based compounds. This suggests that this compound may also have favorable ADME properties.
Biochemical Analysis
Biochemical Properties
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound’s interaction with GIRK channels involves binding to specific sites on the channel proteins, leading to their activation and subsequent physiological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Activation of GIRK channels by this compound can lead to hyperpolarization of the cell membrane, reducing cellular excitability. This modulation of cell signaling pathways can impact various physiological processes, including heart rate regulation and neuronal activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GIRK channels. By binding to these channels, the compound induces conformational changes that result in channel activation. This activation leads to an influx of potassium ions, causing hyperpolarization of the cell membrane. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, it may induce toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired physiological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolic flux and metabolite levels can be influenced by factors such as enzyme activity and availability of cofactors. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it essential to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.57 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that this compound acts primarily through the modulation of G protein-gated inwardly rectifying potassium channels (GIRK). Activation of these channels can influence neuronal excitability and has potential therapeutic implications for neurological disorders such as epilepsy and anxiety . Additionally, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for human peroxisome proliferator-activated receptors (PPARs), which are critical in regulating metabolic processes and inflammation .
Therapeutic Applications
Potential Uses:
- Neurological Disorders: Due to its ability to modulate GIRK channels, the compound may provide therapeutic benefits in conditions such as epilepsy and anxiety disorders.
- Metabolic Disorders: As a PPAR agonist, it could play a role in managing dyslipidemia and other metabolic syndromes.
Case Studies:
- GIRK Channel Modulation: In vitro studies have demonstrated that this compound effectively activates GIRK channels, leading to decreased neuronal excitability in animal models of epilepsy.
- PPAR Activation: A study examining structure-activity relationships found that certain derivatives of pyrazolo[3,4-b]pyridine exhibited significant agonistic activity on PPARα, suggesting potential for lipid-lowering effects comparable to established drugs like fenofibrate .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| C03 | Effective TRK inhibitor with IC50 = 56 nM; shows selectivity for cancer cell lines. | |
| Fenofibrate | Established PPARα agonist used for dyslipidemia management. | |
| Other Pyrazolo Derivatives | Various biological activities including anti-cancer and anti-inflammatory properties. |
Scientific Research Applications
G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Activation
One of the most notable applications of this compound is its role as an activator of G protein-gated inwardly rectifying potassium channels (GIRK). This mechanism is crucial for regulating neuronal excitability and cardiac function, making it a candidate for treating neurological disorders such as epilepsy and anxiety.
Neuroprotective Effects
The modulation of GIRK channels suggests potential neuroprotective effects. The compound may help in stabilizing neuronal activity, which is beneficial in conditions characterized by excitotoxicity or hyperexcitability .
Cardioprotective Properties
Similar to its neuroprotective effects, the activation of GIRK channels can also lead to cardioprotective outcomes. This indicates potential applications in cardiovascular therapies where modulation of cardiac rhythm and excitability is required.
Synthesis and Optimization
The synthesis of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step synthetic pathways. These pathways can be optimized for yield and purity to facilitate biological testing and application development. Key steps in the synthesis include:
- Condensation Reactions : Utilizing various electrophilic reagents to construct the pyrazolo[3,4-b]pyridine framework.
- Functional Group Modifications : Altering substituents to enhance the compound's biological activity or pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Analog 1 : Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1795518-55-6)
- Core : Identical pyrazolo[3,4-b]pyridine system.
- Key Differences: Position 1: 2-Fluorophenyl replaces the 1,1-dioxidotetrahydrothiophen-3-yl group. Impact: The fluorophenyl group enhances electronegativity and may improve blood-brain barrier penetration compared to the sulfone-containing analog.
Analog 2 : Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (938001-13-9)
Physical and Spectroscopic Properties
Notes:
- The target compound’s sulfone group (S=O) would distinguish its IR spectrum from analogs lacking this moiety.
- Thiophen-2-yl protons in the target compound and Analog 1 exhibit similar aromatic shifts, suggesting comparable electronic environments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and what are their limitations?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving pyrazolo[3,4-b]pyridine precursors and functionalized tetrahydrothiophene derivatives. For example, Biginelli-like multicomponent reactions (MCRs) are often employed for pyrazolo-pyridine scaffolds, as seen in analogous systems . Key limitations include low yields due to steric hindrance from the thiophene substituent and challenges in controlling regioselectivity during cyclization. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically required to isolate the final product .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments focus on distinguishing pyrazolo-pyridine core signals (e.g., pyridine C-4 carboxylate at ~165 ppm in 13C NMR) and tetrahydrothiophene-dioxide protons (δ 3.5–4.5 ppm for sulfone CH2 groups) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
- IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfone (S=O at ~1300–1150 cm⁻¹) functional groups .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm. Purity >95% is typically required for biological assays .
- Melting Point Analysis : Sharp melting points (e.g., 243–245°C for structurally similar pyrazolo-pyridines) indicate crystallinity and homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrazolo-pyridine core?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while additives like acetic acid can stabilize reactive intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) improve cross-coupling efficiency with thiophene substituents .
- Table 1 : Example optimization data for a model reaction:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12 h | 45 | 90 |
| THF, reflux, 24 h | 32 | 85 |
| DMF + 5% AcOH, 100°C | 58 | 94 |
Q. What computational methods are suitable for predicting the compound’s reactivity or binding properties?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization strategies .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinase domains), leveraging X-ray crystallographic data from homologs .
Q. How should researchers address contradictions in spectroscopic data between batches?
- Methodological Answer :
- Batch Comparison : Analyze 1H NMR spectra for consistent integration ratios (e.g., thiophene vs. pyrazole proton counts). Discrepancies may indicate residual solvents or regioisomers.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELX (e.g., SHELXL for refinement), which is critical for confirming regiochemistry .
Q. What strategies mitigate degradation during in vitro assays?
- Methodological Answer :
- Stability Studies : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer, 37°C).
- Formulation : Use DMSO stock solutions stored at -20°C and avoid freeze-thaw cycles. Add antioxidants (e.g., 0.1% BHT) for thiophene-containing analogs .
Data Interpretation and Validation
Q. How to validate the compound’s biological activity against off-target effects?
- Methodological Answer :
- Counter-Screening : Test against related enzymes (e.g., kinase panels from Eurofins) at 10 µM.
- SAR Analysis : Compare activity of analogs lacking the tetrahydrothiophene-dioxide moiety to isolate structural contributions .
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit IC50 curves using GraphPad Prism (four-parameter logistic model).
- Replicates : Minimum n=3 independent experiments with error bars representing SEM .
Tables for Key Data
Table 2 : Representative 1H NMR Data for Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazole C-H | 8.2–8.5 | Singlet |
| Thiophene C-H | 7.1–7.3 | Multiplet |
| Tetrahydrothiophene-dioxide CH2 | 3.8–4.2 | Doublet |
| Methyl ester (COOCH3) | 3.7 | Singlet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
